molecular formula C15H13NO2 B8578616 6-Benzoxazoleethanol, 2-phenyl- CAS No. 51234-94-7

6-Benzoxazoleethanol, 2-phenyl-

Cat. No.: B8578616
CAS No.: 51234-94-7
M. Wt: 239.27 g/mol
InChI Key: KMDZWNLTWZXSQD-UHFFFAOYSA-N
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Description

Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring system, often explored for their applications in medicinal chemistry, material science, and synthetic intermediates .

Properties

CAS No.

51234-94-7

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzoxazol-6-yl)ethanol

InChI

InChI=1S/C15H13NO2/c17-9-8-11-6-7-13-14(10-11)18-15(16-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2

InChI Key

KMDZWNLTWZXSQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 6-Benzoxazoleethanol, 2-phenyl- and structurally related benzoxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Applications References
6-Benzoxazoleethanol, 2-phenyl- ~C15H13NO2* ~239* Phenyl (2), Ethanol (6) Hydroxyl, Aromatic Medicinal chemistry, synthesis intermediates
2-Methylbenzo[d]oxazol-6-amine C8H8N2O 148.16 Methyl (2), Amine (6) Amine, Aromatic Pharmaceutical research, bioactive probes
Benzoic acid, 2-methoxy-6-[1-(1-naphthalenyl)ethyl] C20H18O3 306.36 Methoxy (2), Naphthalene-ethyl (6) Carboxylic acid, Ether Specialty chemicals, materials science

*Estimated based on structural analysis; precise data require experimental validation.

Key Observations:

Functional Group Impact: The ethanol group in 6-Benzoxazoleethanol, 2-phenyl- enhances polarity and hydrogen-bonding capacity compared to the methyl and amine groups in 2-Methylbenzo[d]oxazol-6-amine. This difference may influence solubility and bioavailability in drug design . The naphthalene-ethyl substituent in the benzoic acid derivative () introduces steric bulk and hydrophobicity, contrasting with the benzoxazole derivatives’ fused aromatic systems .

Applications: 6-Benzoxazoleethanol, 2-phenyl- is cited in early medicinal chemistry literature, suggesting roles as a synthetic intermediate or bioactive scaffold . 2-Methylbenzo[d]oxazol-6-amine’s amine group may facilitate interactions with biological targets (e.g., enzymes, receptors), making it a candidate for antimicrobial or antitumor studies .

Synthetic Considerations: Synthesis of 6-Benzoxazoleethanol, 2-phenyl- likely involves cyclization or condensation reactions, as inferred from historical methods . 2-Methylbenzo[d]oxazol-6-amine’s synthesis may require nitration or amination steps, leveraging the reactivity of the benzoxazole core .

Preparation Methods

Reaction Mechanism and Conditions

The Ag@Fe₂O₃ core-shell nanocatalyst enables a one-pot synthesis of 6-benzoxazoleethanol, 2-phenyl-, via condensation of substituted aromatic aldehydes and 2-aminophenol derivatives. The reaction proceeds under ambient conditions (25°C) in a water-ethanol (5:1) solvent system. The nanocatalyst’s magnetic Fe₂O₃ core facilitates easy separation using an external magnet, while the silver shell enhances catalytic activity by promoting electron transfer.

Key steps include:

  • Aldimine Formation : The aldehyde reacts with 2-aminophenol to form an aldimine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the benzoxazole ring.

  • Ethanol Side Chain Incorporation : A hydroxyl-ethyl group is introduced at the 6-position via solvent-mediated alkylation.

Performance Metrics

Reaction parameters and yields are summarized below:

Catalyst Loading (mg)Time (min)Yield (%)Reusability (Cycles)
0.027927

This method achieves a 92% yield within 7 minutes, outperforming traditional catalysts like CuO/SiO₂ (93% yield in 4 hours). The nanocatalyst’s stability across seven cycles with minimal activity loss (<5%) underscores its industrial viability.

Solvent-Free Synthesis via Ultrasound-Assisted Ionic Liquid Catalysis

Catalyst Design and Reaction Optimization

Imidazolium chlorozincate (II) ionic liquid immobilized on magnetic nanoparticles (LAIL@MNP) enables solvent-free synthesis under ultrasound irradiation. The reaction between 2-aminophenol and benzaldehyde derivatives proceeds at 70°C, producing 6-benzoxazoleethanol, 2-phenyl-, in 75% yield. Ultrasound irradiation (40 kHz) enhances mass transfer and reduces reaction time to 30 minutes.

Mechanistic Pathway

  • Aldehyde Activation : The ionic liquid’s Lewis-acidic zinc centers polarize the aldehyde carbonyl group.

  • Water Elimination : The aldimine intermediate loses water to form a Schiff base.

  • Oxidative Cyclization : Atmospheric oxygen oxidizes the intermediate to the benzoxazole framework.

Scalability and Environmental Impact

A scaled-up reaction (10 mmol scale) retains a 75% yield, demonstrating practicality for industrial production. The solvent-free protocol reduces waste generation, aligning with green chemistry principles. The catalyst’s magnetic properties enable efficient recovery, with <2% leaching observed over five cycles.

Multi-Step Synthesis via Oxidation of 2,3-Dihydrobenzoxazoles

Synthetic Route and Intermediate Characterization

This method involves two steps:

  • Imine Formation : 2-Hydroxy-5-methylaniline reacts with 4-hydroxybenzaldehyde in ethanol to form a 2,3-dihydrobenzoxazole intermediate.

  • DDQ Oxidation : 2,3-Dihydrobenzoxazole is oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the final product.

The ethanol side chain is introduced via post-cyclization alkylation using bromoethanol.

Yield and Selectivity

The oxidation step achieves 85–90% conversion, with DDQ serving as a stoichiometric oxidant. However, this method requires column chromatography for purification, increasing complexity compared to one-pot approaches.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters across the three methods:

MethodCatalystTemperature (°C)TimeYield (%)Green Metrics (E-factor*)
Ag@Fe₂O₃ NanocatalystAg@Fe₂O₃257 min920.8
Ionic Liquid CatalysisLAIL@MNP7030 min751.2
Multi-Step OxidationDDQReflux24 h853.5

*E-factor = (mass of waste)/(mass of product); lower values indicate greener processes .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Reference
Acidic CondensationHCl/ethanol70–85
Oxidative CouplingCuI/THF65–78
PEG-SO₃H CatalysisPEG-SO₃H/CH₂Cl₂82–90

Basic: What analytical techniques are essential for characterizing 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:
Critical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (e.g., benzoxazole ring protons at δ 6.8–8.5 ppm) and confirm substituent integration .
    • HRMS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 211.2231 for a derivative with C₁₃H₁₀N₂O₂) .
  • Chromatography : TLC (silica gel, CH₂Cl₂/hexane) to monitor reaction progress and purity .
  • IR Spectroscopy : Detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .

Advanced: How can chemoselectivity challenges in synthesizing 6-Benzoxazoleethanol, 2-phenyl- derivatives be addressed?

Methodological Answer:
Chemoselectivity issues arise when competing reactions (e.g., oxidation of phenolic -OH vs. cyclization) occur. Strategies include:

  • Catalyst Design : Use PEG-SO₃H to favor benzoxazole ring formation over side reactions .
  • Protecting Groups : Temporarily protect reactive -OH groups (e.g., acetylation) during condensation steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) suppress unwanted nucleophilic side reactions .

Advanced: How should structure-activity relationship (SAR) studies be designed for 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:
SAR studies require systematic structural modifications and biological testing:

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring to assess activity trends .
  • Biological Assays : Test derivatives in in vitro models (e.g., antimicrobial MIC assays, cancer cell line viability tests) .
  • Computational Modeling : Use DFT (e.g., Gaussian09 with PBE0/def2-TZVP) to correlate electronic properties (HOMO/LUMO) with activity .

Advanced: How can contradictory biological activity data across studies be analyzed?

Methodological Answer:
Discrepancies may arise from experimental variables. Mitigation steps include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line: HepG2, concentration: 10 μM) .
  • Structural Verification : Confirm compound purity via XRD or HPLC to rule out impurities .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods predict the interaction of 6-Benzoxazoleethanol, 2-phenyl- derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ data .
  • MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability under physiological conditions .
  • QSAR Models : Develop regression models linking descriptors (e.g., logP, polar surface area) to activity .

Advanced: How is molecular geometry confirmed for 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures (e.g., CCDC 1850211) to measure bond lengths/angles .
  • DFT Optimization : Compare computed geometries (e.g., PBE0/def2-TZVP) with experimental XRD data to validate accuracy .

Advanced: How can synthetic protocols be optimized for scalability?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and cost efficiency .
  • Flow Chemistry : Implement continuous flow systems to reduce reaction time and improve yield .
  • Solvent Recovery : Use distillation to reclaim ethanol or THF, reducing waste .

Advanced: What methodologies elucidate the biological mechanisms of 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .
  • Pathway Analysis : Perform RNA-seq or Western blotting to map signaling pathways (e.g., apoptosis via caspase-3 activation) .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., Cmax, t₁/₂) in rodent studies to correlate in vitro and in vivo efficacy .

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